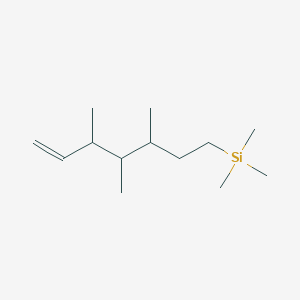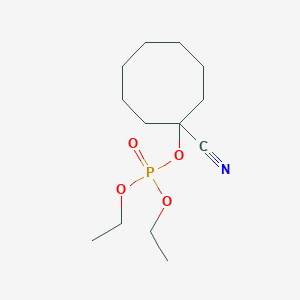
1-Cyanocyclooctyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyanocyclooctyl diethyl phosphate is an organophosphorus compound with the molecular formula C13H24NO4P It is characterized by a cyclooctane ring substituted with a cyano group and a diethyl phosphate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanocyclooctyl diethyl phosphate typically involves the reaction of diethyl phosphite with a suitable cyclooctyl halide in the presence of a base. One common method includes the following steps:
Nucleophilic Substitution: Diethyl phosphite reacts with a cyclooctyl halide (e.g., cyclooctyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction forms the intermediate cyclooctyl diethyl phosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-Cyanocyclooctyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphate group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclooctanol, phosphoric acid, and hydrogen cyanide.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution: Various substituted cyclooctyl derivatives.
Hydrolysis: Cyclooctanol, phosphoric acid, and hydrogen cyanide.
Oxidation: Cyclooctyl carboxylic acid.
Reduction: Cyclooctylamine.
科学研究应用
1-Cyanocyclooctyl diethyl phosphate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects
作用机制
The mechanism of action of 1-Cyanocyclooctyl diethyl phosphate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. The cyano group can interact with electrophilic centers, while the diethyl phosphate group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules .
相似化合物的比较
Similar Compounds
Diethyl phosphonate: Similar structure but lacks the cyclooctyl ring and cyano group.
Cyclooctyl diethyl phosphate: Similar structure but lacks the cyano group.
1-Cyanocyclooctyl phosphate: Similar structure but lacks the diethyl ester groups.
Uniqueness
1-Cyanocyclooctyl diethyl phosphate is unique due to the presence of both the cyano group and the diethyl phosphate ester on the cyclooctyl ring.
属性
CAS 编号 |
88151-68-2 |
|---|---|
分子式 |
C13H24NO4P |
分子量 |
289.31 g/mol |
IUPAC 名称 |
(1-cyanocyclooctyl) diethyl phosphate |
InChI |
InChI=1S/C13H24NO4P/c1-3-16-19(15,17-4-2)18-13(12-14)10-8-6-5-7-9-11-13/h3-11H2,1-2H3 |
InChI 键 |
UFVMXUIHIAMNNX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OC1(CCCCCCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
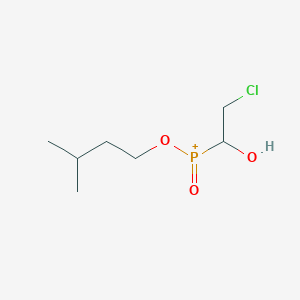
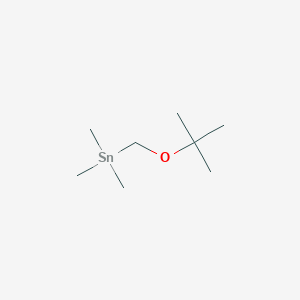
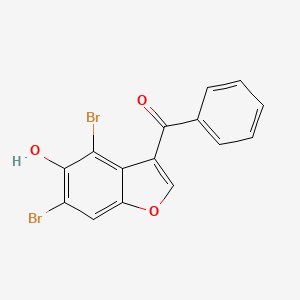
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
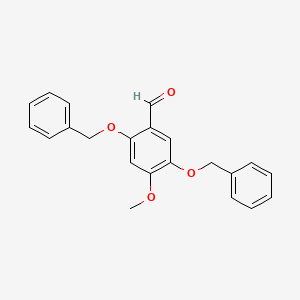
![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)
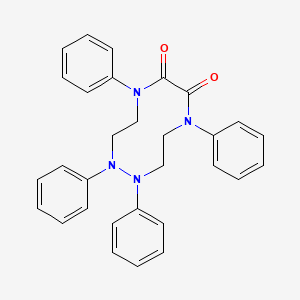
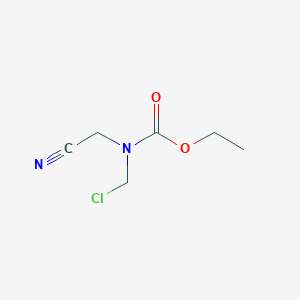
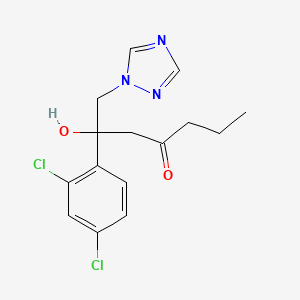
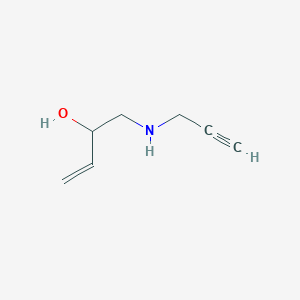
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
